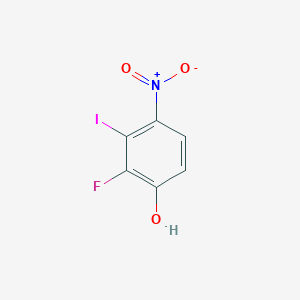
2-Fluoro-3-iodo-4-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-3-iodo-4-nitrophenol is an aromatic compound characterized by the presence of fluorine, iodine, and nitro functional groups attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodo-4-nitrophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-fluoro-3-iodophenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Another approach involves the halogenation of 2-fluoro-4-nitrophenol, where iodine is introduced using iodine monochloride or iodine in the presence of a suitable oxidizing agent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
2-Fluoro-3-iodo-4-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol or ethanol is used under mild conditions.
Oxidation: Potassium permanganate in aqueous or acetone solution or chromium trioxide in acetic acid is used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include 2-fluoro-3-azido-4-nitrophenol, 2-fluoro-3-thiocyanato-4-nitrophenol, and 2-fluoro-3-methoxy-4-nitrophenol.
Reduction: The major product is 2-fluoro-3-iodo-4-aminophenol.
Oxidation: The major product is 2-fluoro-3-iodo-4-nitroquinone.
科学研究应用
2-Fluoro-3-iodo-4-nitrophenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs, particularly those targeting specific enzymes or receptors due to its unique functional groups.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 2-Fluoro-3-iodo-4-nitrophenol depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to the active site and blocking substrate access. The presence of the nitro group can enhance the compound’s ability to form hydrogen bonds and electrostatic interactions with target proteins. Additionally, the fluorine and iodine atoms can participate in halogen bonding, further stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
2-Fluoro-4-nitrophenol: Lacks the iodine atom, making it less versatile in nucleophilic substitution reactions.
3-Iodo-4-nitrophenol: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
2-Fluoro-3-nitrophenol: Lacks the iodine atom, resulting in different reactivity and applications.
Uniqueness
2-Fluoro-3-iodo-4-nitrophenol is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C6H3FINO3 |
|---|---|
分子量 |
283.00 g/mol |
IUPAC 名称 |
2-fluoro-3-iodo-4-nitrophenol |
InChI |
InChI=1S/C6H3FINO3/c7-5-4(10)2-1-3(6(5)8)9(11)12/h1-2,10H |
InChI 键 |
BLHNIOIQWZZBTL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])I)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


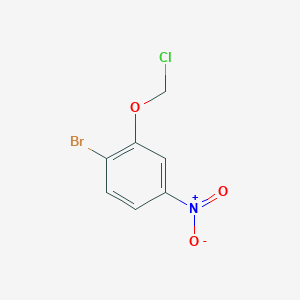
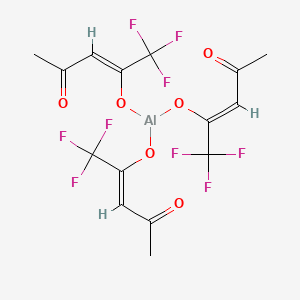
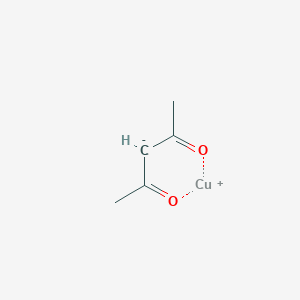

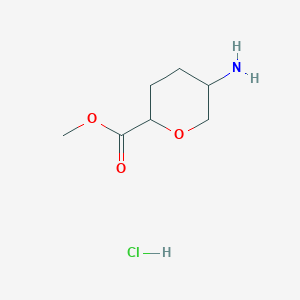


![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13149016.png)
![(2S)-1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B13149017.png)
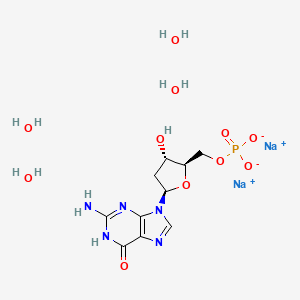
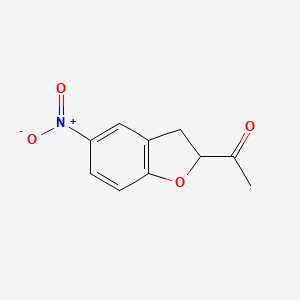
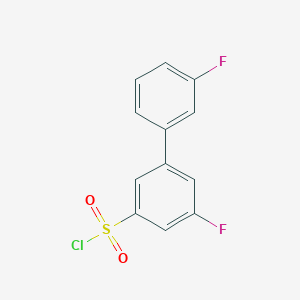
![3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13149037.png)

